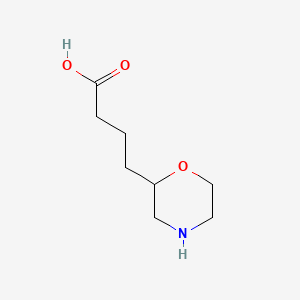
Methyl 8-(azidomethyl)cubane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 8-(azidomethyl)cubane-1-carboxylate: The compound has a molecular formula of C11H11N3O2 and a molecular weight of 217.23 g/mol . Its structure features a cubane core, which is a highly strained and rigid hydrocarbon framework, making it an intriguing subject for research in both organic and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-(azidomethyl)cubane-1-carboxylate typically involves multiple steps, starting from commercially available cubane derivatives. One common synthetic route includes the following steps:
Functionalization of the Cubane Core: The cubane core is first functionalized to introduce a carboxylate group at the 1-position.
Azidomethylation: The next step involves the introduction of an azidomethyl group at the 8-position. This can be achieved through nucleophilic substitution reactions using azide sources such as sodium azide.
Esterification: Finally, the carboxylate group is esterified using methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl 8-(azidomethyl)cubane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: Reduction of the azide group can yield amines.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form a variety of functionalized cubane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro or nitrile derivatives, while reduction can produce amines .
科学的研究の応用
Methyl 8-(azidomethyl)cubane-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex cubane derivatives, which are used in materials science and organic synthesis.
Biology: The compound’s unique structure makes it a valuable probe for studying biological systems, particularly in the context of enzyme-substrate interactions.
Medicine: Its potential as a drug candidate is being explored due to its rigid structure, which can improve the pharmacokinetic properties of therapeutic agents.
Industry: The compound is used in the development of advanced materials, including high-energy materials and polymers.
作用機序
The mechanism by which Methyl 8-(azidomethyl)cubane-1-carboxylate exerts its effects is primarily related to its ability to undergo various chemical transformations. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages. These reactions are highly specific and efficient, making the compound useful in bioconjugation and drug development.
類似化合物との比較
Similar Compounds
- Methyl 8-(bromomethyl)cubane-1-carboxylate
- Methyl 8-(hydroxymethyl)cubane-1-carboxylate
- Methyl 8-(aminomethyl)cubane-1-carboxylate
Uniqueness
Methyl 8-(azidomethyl)cubane-1-carboxylate is unique due to the presence of the azidomethyl group, which imparts distinct reactivity compared to its analogs. The azide group is versatile and can undergo a variety of chemical transformations, making the compound highly valuable for synthetic applications.
特性
IUPAC Name |
methyl 4-(azidomethyl)cubane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-9(15)11-6-3-7(11)5-8(11)4(6)10(3,5)2-13-14-12/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEFGQRXXFWQOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

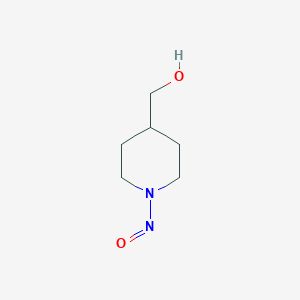

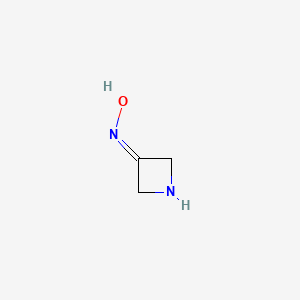
![Methyl({2-[methyl(prop-2-yn-1-yl)amino]ethyl})amine](/img/structure/B13504240.png)
![1-(2,2,2-Trifluoroethoxy)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13504244.png)
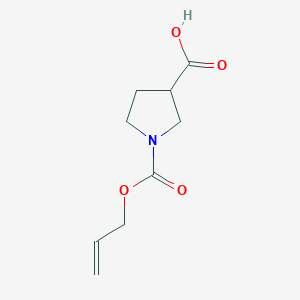
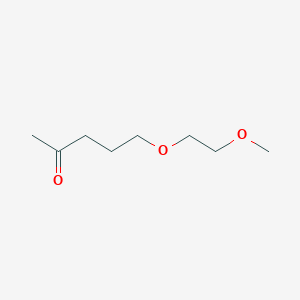
![N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B13504270.png)
![2-{5,8-Dioxaspiro[3.5]nonan-7-yl}acetic acid](/img/structure/B13504277.png)
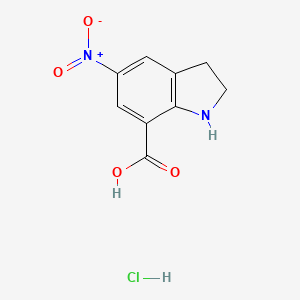
![11,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,12,14,16-heptaene-2,9-dione](/img/structure/B13504284.png)
